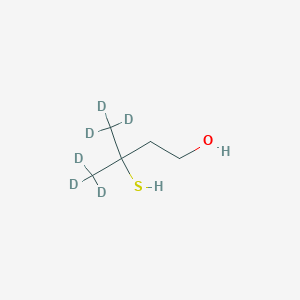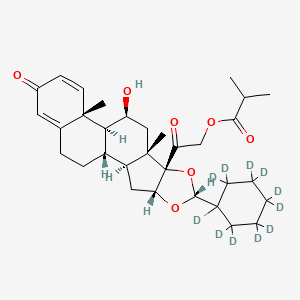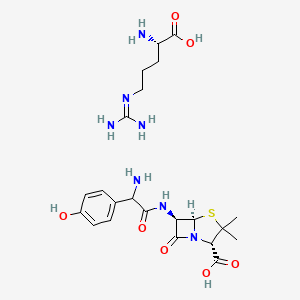
Amoxicillin (arginine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxicillin (arginine) is a compound that combines amoxicillin, a widely used antibiotic, with arginine, an amino acid. Amoxicillin belongs to the aminopenicillin class of the penicillin family and is used to treat various bacterial infections. The addition of arginine can enhance the solubility and stability of amoxicillin, potentially improving its therapeutic efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amoxicillin (arginine) involves the coupling of amoxicillin with arginine. One common method is the enzymatic synthesis, where amoxicillin is produced via a one-pot enzymatic reaction. This process involves the enzymatic hydrolysis of penicillin G potassium salt to form 6-aminopenicillanic acid, which is then coupled with p-hydroxyphenylglycine methyl ester to produce amoxicillin .
Industrial Production Methods
Industrial production of amoxicillin typically involves fermentation processes to produce penicillin G, followed by chemical or enzymatic conversion to amoxicillin. The addition of arginine can be achieved through a subsequent reaction step, where amoxicillin is reacted with arginine under controlled conditions to form the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Amoxicillin (arginine) undergoes various chemical reactions, including:
Oxidation: Amoxicillin can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amoxicillin can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amoxicillin can lead to the formation of various degradation products, while substitution reactions can produce derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Amoxicillin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and degradation.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, with research focusing on improving its efficacy and reducing resistance.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mecanismo De Acción
Amoxicillin (arginine) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of cross-links in the cell wall, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Ampicillin: Another aminopenicillin with a similar mechanism of action but different pharmacokinetic properties.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Clavulanic Acid: Often combined with amoxicillin to inhibit beta-lactamase enzymes and enhance its efficacy.
Uniqueness
Amoxicillin (arginine) is unique due to the addition of arginine, which can improve its solubility and stability. This modification can enhance the therapeutic efficacy of amoxicillin, making it a valuable compound in the treatment of bacterial infections .
Propiedades
Fórmula molecular |
C22H33N7O7S |
|---|---|
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11+,14-;4-/m10/s1 |
Clave InChI |
GMJWAEBOPBLHBW-YIDIVAHTSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





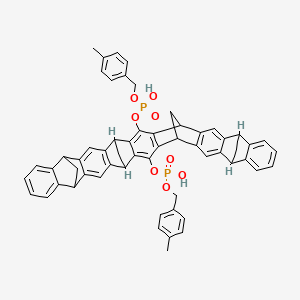
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
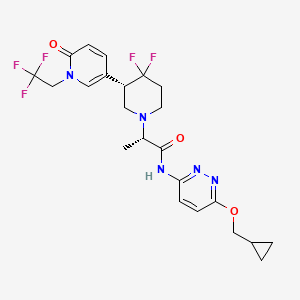

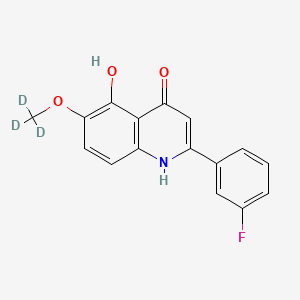
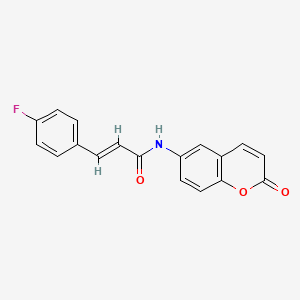
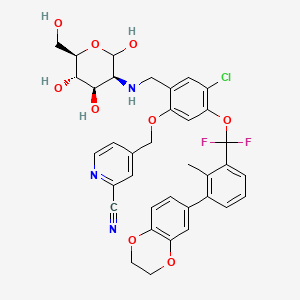
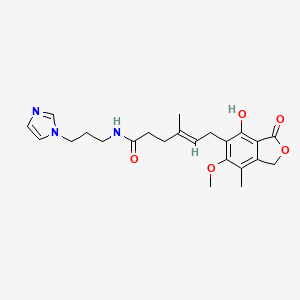
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
